3-Amino-2-[(4-ethoxyphenyl)carbamoyl]-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid
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Overview
Description
3-Amino-2-[(4-ethoxyphenyl)carbamoyl]-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, an ethoxyphenyl group, and various functional groups such as amino, carbamoyl, and carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-[(4-ethoxyphenyl)carbamoyl]-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-b]pyridine core.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a coupling reaction, such as Suzuki-Miyaura coupling, using appropriate boron reagents.
Functional Group Modifications: The amino, carbamoyl, and carboxylic acid groups are introduced through various functional group transformations, including amination, carbamoylation, and carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-[(4-ethoxyphenyl)carbamoyl]-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: Palladium catalysts for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives with altered functional groups.
Scientific Research Applications
3-Amino-2-[(4-ethoxyphenyl)carbamoyl]-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its functional groups allow for the development of advanced materials with specific properties, such as conductivity or catalytic activity.
Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and processes.
Mechanism of Action
The mechanism of action of 3-Amino-2-[(4-ethoxyphenyl)carbamoyl]-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s functional groups allow it to bind to these targets, potentially inhibiting or activating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thienopyridine Derivatives: Compounds with similar thieno[2,3-b]pyridine cores but different functional groups.
Ethoxyphenyl Derivatives: Compounds with ethoxyphenyl groups but different core structures.
Uniqueness
The uniqueness of 3-Amino-2-[(4-ethoxyphenyl)carbamoyl]-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid lies in its combination of functional groups and core structure
Properties
Molecular Formula |
C17H15N3O5S |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
3-amino-2-[(4-ethoxyphenyl)carbamoyl]-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C17H15N3O5S/c1-2-25-9-5-3-8(4-6-9)19-15(22)13-12(18)10-7-11(17(23)24)14(21)20-16(10)26-13/h3-7H,2,18H2,1H3,(H,19,22)(H,20,21)(H,23,24) |
InChI Key |
ROFXZOZJFBEOMF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)NC(=O)C(=C3)C(=O)O)N |
Origin of Product |
United States |
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